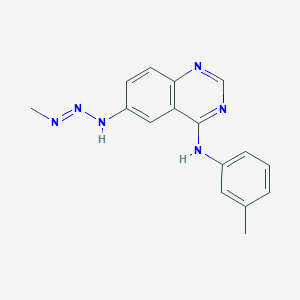

6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine

Cat. No. B1242301

Key on ui cas rn:

342655-59-8

M. Wt: 292.34 g/mol

InChI Key: LVSKRGBRYXZIRX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07572798B2

Procedure details

SMA41 (1 mg) was dissolved in DMSO (500 μL), added to RPMI with 10% fetal bovine serum (2 mL) and incubated for 24 h at 37° C. Thereafter, proteins were precipitated by the addition of acetonitrile (3.5 ml) and the supernatant collected by centrifugation. The concentration of SMA52 derived from the degradation of SMA41 was calculated using a standard curve obtained from the serial dilution of independently synthesized SMA52 incubated in serum-containing medium under identical conditions. HPLC analyses were performed on a Hewlett-Packard 1090 liquid chromatograph using a Deltapak C4 15 μm 300×3.9 mm column (reverse phase) to characterize and quantitate the products resulting from the degradation of SMA41. The operating mode was isocratic and two solutions, “A” (50% acetonitrile) and “B” (50% water), were used with a 0.5 ml/min flow rate and a 5 μL injection volume. Under these conditions, independently synthesized SMA52 and SMA41 showed retention times of 11 and 15 min, respectively. For the rapid quantitation of metabolite, a less polar acetonitrile-water (70:30) eluent was used. Under these conditions SMA52 showed a retention time of 7.49 min. For LC-MS analysis of the degradation of SMA41, the column was placed on a Spectra System P1500 HPLC coupled with a Finnigan LCQDUO mass spectrometer.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]2[C:14]3[CH:15]=[C:16]([NH:19]N=NC)[CH:17]=[CH:18][C:13]=3[N:12]=[CH:11][N:10]=2)[CH:3]=1>CS(C)=O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]2[C:14]3[CH:15]=[C:16]([NH2:19])[CH:17]=[CH:18][C:13]=3[N:12]=[CH:11][N:10]=2)[CH:3]=1

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to RPMI with 10% fetal bovine serum (2 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, proteins were precipitated by the addition of acetonitrile (3.5 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the supernatant collected by centrifugation

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |